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molecular formula C19H16O5 B8511657 7-(3-Carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid CAS No. 917615-46-4

7-(3-Carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid

Cat. No. B8511657
M. Wt: 324.3 g/mol
InChI Key: YRFQWENLINJVJG-UHFFFAOYSA-N
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Patent
US08252275B2

Procedure details

In a dry argon-purged flask with a reflux condenser, 7-(3-carboxy-propyl)-4-fluorenecarboxylic acid (4.0 g, 0.0135 mol) was dissolved in anh. DMF (120 mL) at 40° C. Ethyl formate (40 mL, stored over K2CO3 anh.) was added followed by addition of potassium tert-butoxide 95% (12.8 g, 0.108 mol, added in 2 portions). The reaction was stirred at about 40° C.-50° C. for four hours with the addition of anh. DMF (80 mL), anhydrous THF (5 mL) and ethyl formate (25 mL) at various intervals to aid solubility. The reaction was then stirred another 17 hours at room temperature. The ethyl formate was evaporated at reduced pressure. The reaction was quenched with water (150 mL) and acidified to pH 2 with concentrated HCl. The product was twice extracted with ethyl acetate (600 mL then 200 mL). The combined organic layers were washed 3 times with brine, dried over sodium sulfate, filtered and evaporated to dryness. The crude product (4.7 g, ˜100%, purity 80%) contained some unreacted starting material. 1H-NMR (d6-DMSO): δ (ppm) 11.4 (s, 1H, formyl); 8.3-7.0 (m, 7H, Ar); 2.7 (m, 2H, CH2); 2.3 (m, 2H, CH2); 1.9 (m, 2H, CH2).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:19]=[C:18]2[C:10]([C:11]3[C:12]([C:20]([OH:22])=[O:21])=[CH:13][CH:14]=[CH:15][C:16]=3[CH2:17]2)=[CH:9][CH:8]=1)([OH:3])=[O:2].[CH:23](OCC)=[O:24].CC(C)([O-])C.[K+].C1COCC1>CN(C=O)C>[CH:23]([CH:17]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:20]([OH:22])=[O:21])[C:11]=2[C:10]2[C:18]1=[CH:19][C:7]([CH2:6][CH2:5][CH2:4][C:1]([OH:3])=[O:2])=[CH:8][CH:9]=2)=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)(O)CCCC1=CC=C2C=3C(=CC=CC3CC2=C1)C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred another 17 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry argon-purged flask with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The ethyl formate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was twice extracted with ethyl acetate (600 mL
WASH
Type
WASH
Details
The combined organic layers were washed 3 times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C(=O)C1C2=CC(=CC=C2C=2C(=CC=CC12)C(=O)O)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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